N-[(2Z)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide
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Overview
Description
N-[(2Z)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound with a molecular formula of C21H23N3O5S2 This compound is characterized by its benzothiazole core, which is a bicyclic structure containing both benzene and thiazole rings
Preparation Methods
The synthesis of N-[(2Z)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Methoxy and Ethyl Groups: The methoxy and ethyl groups can be introduced through electrophilic aromatic substitution reactions using methoxy and ethyl halides, respectively.
Formation of the Ylidene Linkage: The ylidene linkage is formed by reacting the benzothiazole derivative with an appropriate sulfonyl chloride in the presence of a base.
Attachment of the Morpholinylsulfonyl Group: The final step involves the reaction of the intermediate with morpholine and a sulfonylating agent to introduce the morpholinylsulfonyl group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-[(2Z)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the benzothiazole core or the sulfonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl or amide bonds.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
N-[(2Z)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[(2Z)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide can be compared with other similar compounds, such as:
N-[(2Z)-4-Methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene]-4-(1-piperidinylsulfonyl)benzamide:
N-[(2Z)-3-Ethyl-4-methoxy-1,3-benzothiazol-2(3H)-ylidene]-5-nitro-2-furamide: This compound contains a nitro group and a furan ring, which can significantly alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-3-24-19-17(28-2)5-4-6-18(19)30-21(24)22-20(25)15-7-9-16(10-8-15)31(26,27)23-11-13-29-14-12-23/h4-10H,3,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSOPHUYFRQNCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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